

An In-depth Technical Guide to the Physicochemical Properties of 2-Phthalimidoethanesulfonamide

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Compound of Interest

Compound Name: 2-Phthalimidoethanesulfonamide

Cat. No.: B1211333

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This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Phthalimidoethanesulfonamide** (CAS No. 4443-23-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following tables summarize the available quantitative data for **2-Phthalimidoethanesulfonamide**, primarily from computational estimations. Experimental values for several key properties, including melting point, solubility, and pKa, are not readily available in the current scientific literature.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C10H10N2O4S	ECHEMI[1]
Molecular Weight	254.26 g/mol	ECHEMI[1]
Exact Mass	254.036 g/mol	ECHEMI[1]
Density	1.542 g/cm ³	ECHEMI[1]
Boiling Point	476.7°C at 760 mmHg	ECHEMI[1]
Flash Point	242.1°C	ECHEMI[1]
Refractive Index	1.645	ECHEMI[1]
XLogP3 (Computed)	1.29010	ECHEMI[1]
Topological Polar Surface Area	106 Å ²	ECHEMI[1]
Hydrogen Bond Donor Count	1	ECHEMI[1]
Hydrogen Bond Acceptor Count	5	ECHEMI[1]
Rotatable Bond Count	3	ECHEMI[1]

Table 2: Experimental Physicochemical Properties

Property	Value
Melting Point	Data not available in cited literature
Solubility	Data not available in cited literature
pKa	Data not available in cited literature

Experimental Protocols

Given the absence of specific published methods for **2-Phthalimidoethanesulfonamide**, the following section details generalized, standard experimental protocols for the determination of melting point, solubility, and pKa for solid organic compounds and sulfonamides.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small, dry sample of the compound is finely powdered.
- **Capillary Tube Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
- **Heating and Observation:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Melting Range Determination:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.

Methodology:

- **Solvent Selection:** A range of standard laboratory solvents should be used, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.
- **Sample Preparation:** A precise amount of the compound (e.g., 1-5 mg) is weighed and placed into a series of small test tubes or vials.
- **Solvent Addition:** A measured volume of each solvent (e.g., 1 mL) is added to a separate vial containing the compound.

- **Equilibration:** The mixtures are agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The samples are then allowed to equilibrate, often at a controlled temperature.
- **Observation and Quantification:** A visual observation is made to determine if the compound has completely dissolved. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per volume (e.g., mg/mL) or molarity.

pKa Determination for Sulfonamides (UV-Metric Titration)

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

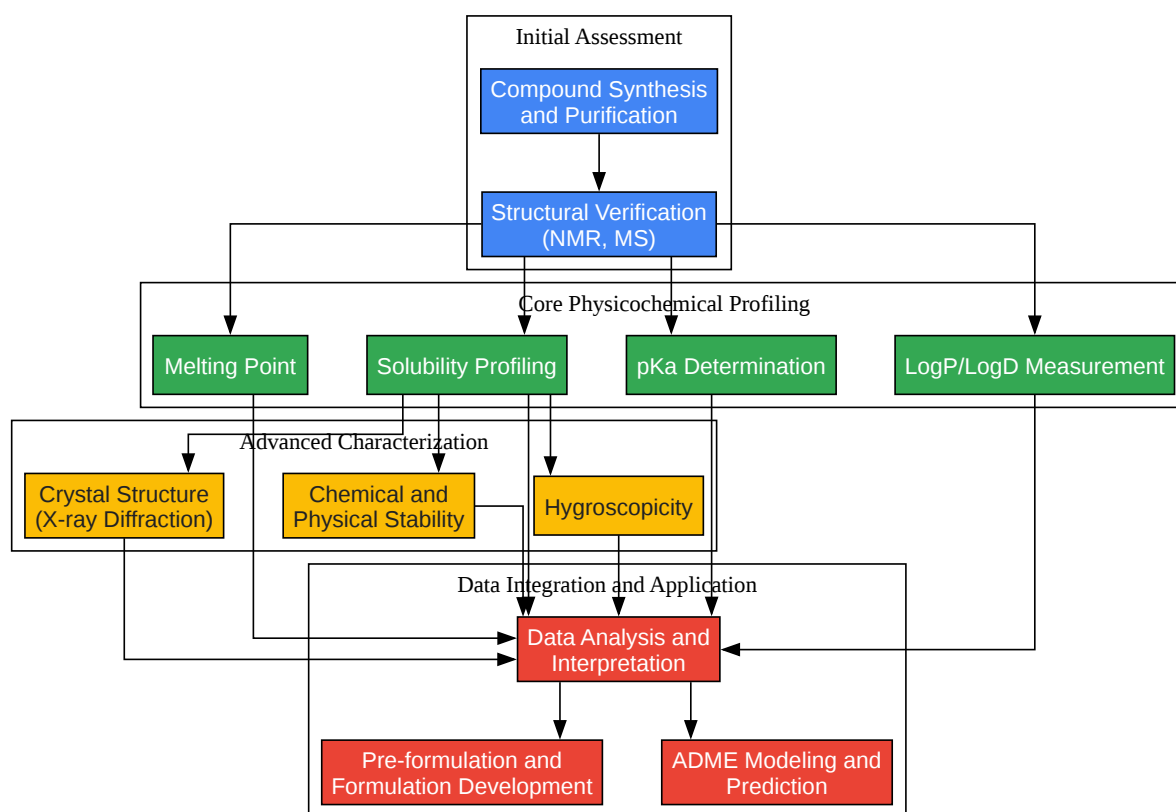
Methodology:

- **Solution Preparation:** A stock solution of the sulfonamide is prepared in a suitable solvent (e.g., methanol or DMSO, if sparingly soluble in water). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.
- **Spectrophotometric Analysis:** Small aliquots of the stock solution are added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded. The sulfonamide and its ionized form will exhibit different absorbance spectra.
- **Data Analysis:** The absorbance at a specific wavelength where the difference between the ionized and non-ionized species is maximal is plotted against the pH of the buffer solutions.
- **pKa Calculation:** The resulting titration curve is analyzed. The pKa is the pH at which the concentrations of the acidic and basic forms of the sulfonamide are equal. This corresponds to the inflection point of the sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity in a research and development setting.



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A generalized workflow for the physicochemical characterization of a research compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are general and may require optimization for the specific compound of interest. All laboratory work should be conducted in accordance with appropriate safety guidelines.

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References

- 1. researchgate.net [researchgate.net]
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